2-Acetylaminoisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

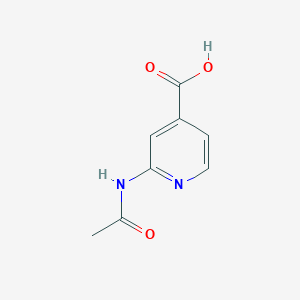

2-acetamidopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQIEKXUBYBTPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396249 |

Source

|

| Record name | 2-Acetamidopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54221-95-3 |

Source

|

| Record name | 2-(Acetylamino)isonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54221-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamidopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylaminoisonicotinic Acid: Structure, Synthesis, and Therapeutic Potential

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2-Acetylaminoisonicotinic acid, a key building block in medicinal chemistry. The document, intended for researchers, scientists, and professionals in drug development, details the molecule's structure, properties, synthesis, and its significant role as a precursor in the development of novel therapeutics targeting the Hypoxia-Inducible Factor (HIF)-1α pathway.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-acetamidopyridine-4-carboxylic acid, is a derivative of isonicotinic acid.[1] The core structure consists of a pyridine ring with a carboxylic acid group at the 4-position and an acetylamino group at the 2-position.

The chemical identity of this compound is well-established through various identifiers:

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference |

| Melting Point | 286-290 °C | [] |

| Boiling Point | 585.3 °C at 760 mmHg | [] |

| Density | 1.404 g/cm³ | [] |

| Flash Point | 307.8 °C | [] |

| Refractive Index | 1.628 | [] |

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, providing a clear and reproducible method for its preparation.[1]

Objective: To synthesize 2-acetylaminopyridine-4-carboxylic acid from 2-(acetamido)-4-methylpyridine through oxidation.

Materials:

-

2-(acetamido)-4-methylpyridine

-

Potassium permanganate (KMnO4)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

An aqueous solution of 160 g of potassium permanganate is prepared and heated to 50 °C.

-

214.0 g of 2-(acetamido)-4-methylpyridine is added in batches to the potassium permanganate solution while maintaining stirring.

-

An additional 360 g of potassium permanganate is added in batches over a period of 1 hour. The temperature of the reaction mixture should be carefully controlled to not exceed 90 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours.

-

The mixture is then filtered while hot.

-

The pH of the filtrate is adjusted to 3-4 with concentrated hydrochloric acid, which results in the precipitation of a white solid.

-

The precipitate, 2-acetylaminopyridine-4-carboxylic acid, is separated by filtration.

-

The product is dried under vacuum conditions.

Results:

This protocol yields 108.0 g of 2-acetylaminopyridine-4-carboxylic acid, corresponding to a 42% yield.[1]

Below is a workflow diagram illustrating the synthesis process.

Application in Drug Development: Targeting the HIF-1α Pathway

This compound is a crucial reactant in the synthesis of nicotinic acid analogues that act as potent inhibitors of hypoxia-inducible factor (HIF)-1α.[1][] HIF-1α is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors.[5] By controlling the expression of genes involved in angiogenesis, cell survival, and metabolism, HIF-1α allows cancer cells to adapt and proliferate in the hypoxic tumor microenvironment.[5][6] Therefore, inhibiting HIF-1α is a promising strategy for cancer therapy.

The HIF-1α signaling pathway is tightly regulated by oxygen levels. The following diagram illustrates the differential regulation of HIF-1α under normal and hypoxic conditions.

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome.[7] In a hypoxic environment, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and recruits coactivators like p300/CBP.[7] This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription.[7]

Inhibitors synthesized from this compound are designed to interfere with this pathway, preventing the transcriptional activity of the HIF-1 complex and thereby suppressing tumor growth and angiogenesis.[3]

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry and drug development. Its well-defined structure and physicochemical properties, coupled with a reliable synthesis protocol, make it a valuable starting material. Its role as a precursor for potent HIF-1α inhibitors highlights its potential in the development of novel anti-cancer therapies. This guide provides a foundational understanding for researchers and scientists working to leverage the therapeutic potential of this important compound.

References

- 1. 2-ACETYLAMINO-ISONICOTINIC ACID | 54221-95-3 [amp.chemicalbook.com]

- 3. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetylaminoisonicotinic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2-Acetylaminoisonicotinic acid, a compound of interest in synthetic chemistry and pharmaceutical research. The data presented is compiled from established chemical databases.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈N₂O₃ | [1][2][3][][5] |

| Molecular Weight | 180.16 g/mol | [1][2][3][][5] |

| Exact Mass | 180.053 g/mol | [1] |

| CAS Number | 54221-95-3 | [1][2][3][] |

Experimental Protocols

The molecular weight and formula are fundamental, calculated properties of a chemical entity based on its atomic composition as determined through techniques such as mass spectrometry and elemental analysis. As these are intrinsic properties, a detailed experimental protocol is not applicable in this context. The values presented are standardized and widely accepted in the scientific literature.

Logical Relationship of Chemical Properties

The diagram below illustrates the hierarchical relationship between the compound's identity and its core physicochemical descriptors.

Caption: Logical flow from chemical identity to molecular formula and weight.

References

Physical and chemical properties of 2-Acetylaminoisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylaminoisonicotinic acid, also known as 2-acetamidopyridine-4-carboxylic acid, is a heterocyclic organic compound with significant potential in medicinal chemistry. It serves as a key reactant in the synthesis of nicotinic acid analogues, which have been identified as potent inhibitors of hypoxia-inducible factor (HIF)-1α. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its role in relevant biological pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 286-290 °C | [1] |

| Boiling Point | 585.3 °C at 760 mmHg | [1] |

| Density | 1.404 g/cm³ | [1] |

| Appearance | Solid | [2] |

| pKa (Predicted) | See discussion below | |

| Solubility | Data not available |

pKa Estimation:

-

Carboxylic Acid pKa: The pKa of the parent compound, isonicotinic acid (pyridine-4-carboxylic acid), is approximately 4.96.[3] The electron-withdrawing acetylamino group at the 2-position is expected to slightly increase the acidity of the carboxylic acid, thus lowering its pKa. Therefore, the pKa of the carboxylic acid group in this compound is predicted to be slightly below 4.96 .

-

Pyridine Nitrogen pKa: The pKa of 2-aminopyridine is approximately 6.86.[1][4] The acetyl group on the amino nitrogen is electron-withdrawing, which will decrease the basicity of the pyridine nitrogen. Consequently, the pKa of the conjugate acid of the pyridine nitrogen in this compound is predicted to be lower than 6.86 .

Spectral Data (Predicted)

While experimental spectra are not available, predicted spectral data can provide valuable insights for characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the amide proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and acetylamino groups.

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon of the acetyl group, and the carbons of the pyridine ring.

IR Spectroscopy (Predicted): The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

-

N-H stretch of the amide (~3200-3400 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

-

C=O stretch of the amide (Amide I band, ~1650-1680 cm⁻¹)

-

C-N stretch and N-H bend of the amide (Amide II band, ~1520-1570 cm⁻¹)

-

Aromatic C=C and C=N stretching vibrations.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the pyridine ring.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-acetylamino-4-methylpyridine.

Materials:

-

2-Acetylamino-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Prepare an aqueous solution of potassium permanganate.

-

Slowly add 2-acetylamino-4-methylpyridine to the KMnO₄ solution with stirring.

-

Control the reaction temperature to not exceed 90°C during the addition.

-

After the addition is complete, continue stirring for approximately 1.5 hours.

-

Filter the hot reaction mixture to remove manganese dioxide.

-

Adjust the pH of the filtrate to 3-4 with concentrated hydrochloric acid to precipitate the product.

-

Collect the white precipitate of this compound by filtration.

-

Dry the product under vacuum.

Melting Point Determination

Objective: To determine the melting point range of the crystalline solid, which is an indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.[2]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

-

Place the capillary tube in the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly to about 15-20°C below the expected melting point (286-290°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[2]

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[2]

-

A pure compound should exhibit a sharp melting range of 1-2°C.[6]

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Diethyl ether

-

pH paper

Procedure:

-

Place approximately 20-30 mg of this compound into a series of separate test tubes.[7]

-

Add 1 mL of a solvent to a test tube.

-

Vigorously shake the test tube for 10-20 seconds and observe if the solid dissolves.[7]

-

Record the solubility as soluble, partially soluble, or insoluble.[8]

-

For the aqueous solutions, test the pH with pH paper to observe any acidic or basic properties.[9]

-

Due to its acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, this compound is expected to be soluble in both aqueous acid and aqueous base. Its solubility in water at neutral pH is likely to be low.

Potentiometric pKa Determination

Objective: To experimentally determine the pKa values of the carboxylic acid and the protonated pyridine nitrogen.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

High-purity water (carbonate-free)

-

This compound

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water containing 0.15 M KCl to prepare a solution of known concentration (e.g., 1 mM).[10]

-

If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2) with a small amount of 0.1 M HCl.[10]

-

Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, known increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve (e.g., by analyzing the first or second derivative of the curve).[11]

Biological Context and Visualization

This compound is a precursor for the synthesis of compounds that inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[12] This pathway is a critical regulator of cellular response to low oxygen levels (hypoxia) and is implicated in various physiological and pathological processes, including cancer and inflammation.

HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target HIF-1α for proteasomal degradation.[13][14]

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit.[14] This HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[13][15] These target genes are involved in various processes that help cells adapt to hypoxia, such as angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[15]

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isonicotinic Acid [drugfuture.com]

- 4. quora.com [quora.com]

- 5. westlab.com [westlab.com]

- 6. chm.uri.edu [chm.uri.edu]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Human Metabolome Database: Showing metabocard for Isonicotinic acid (HMDB0060665) [hmdb.ca]

- 13. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 14. cusabio.com [cusabio.com]

- 15. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Acetylaminoisonicotinic Acid Derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylaminoisonicotinic acid has been identified as a key reactant in the synthesis of a novel class of nicotinic acid analogues that demonstrate potent inhibitory activity against Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and is a high-value target in cancer therapy due to its role in tumor progression, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the biological activity of derivatives of this compound, focusing on their potential as HIF-1α inhibitors.

Core Biological Activity: Inhibition of HIF-1α

The primary biological activity of interest for derivatives of this compound is the inhibition of HIF-1α. Research has shown that certain (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues, synthesized using this compound, are effective inhibitors of HIF-1α activation in various human cancer cell lines.

Quantitative Data Summary

A study by Boovanahalli and colleagues in 2007 investigated a series of these analogues and evaluated their in vitro inhibitory potencies against hypoxia-induced HIF-1 activation. While the full quantitative data from this study is not publicly available in the abstract, the research highlights that several compounds exhibited significant inhibitory activity. One notable analogue, designated as analogue 17 , displayed potent inhibition of the hypoxia-induced accumulation of HIF-1α protein. Furthermore, this analogue demonstrated a dose-dependent inhibition of the HIF-1 target genes, Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), in the Hep3B human hepatocellular carcinoma cell line.[1]

The table below is a representative summary of the type of quantitative data that would be generated in such a study. The specific values for the derivatives of this compound are not available in the public domain.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Analogue Derivative 1 | SK-Hep-1 | HIF-1α Reporter Assay | Data not available | [1] |

| Analogue Derivative 2 | Hep3B | HIF-1α Reporter Assay | Data not available | [1] |

| Analogue Derivative 3 | AGS | HIF-1α Reporter Assay | Data not available | [1] |

| Analogue 17 | Hep3B | HIF-1α Protein Accumulation | Potent Inhibition (Specific IC50 not available) | [1] |

Signaling Pathway

The derivatives of this compound exert their biological activity by intervening in the HIF-1α signaling pathway. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, such as those found in solid tumors, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are crucial for tumor survival and progression, promoting processes like angiogenesis, glycolysis, and cell survival. The inhibitors derived from this compound are believed to prevent the accumulation of HIF-1α protein under hypoxic conditions, thereby blocking the downstream signaling cascade.

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention for this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of this compound derivatives as HIF-1α inhibitors.

HIF-1α Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1.

a. Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia-Response Element (HRE). Inhibition of the HIF-1α pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

b. Materials:

-

Human cancer cell lines (e.g., SK-Hep-1, Hep3B, AGS)

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

96-well white, clear-bottom plates

-

Luminometer

-

Hypoxia chamber (1% O₂)

-

Test compounds (derivatives of this compound)

c. Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and incubate overnight.

-

Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a vehicle control (e.g., DMSO).

-

Induction of Hypoxia: Incubate the plates under hypoxic conditions (1% O₂) for 16-24 hours. A parallel set of plates can be maintained under normoxic conditions as a control.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions to determine the IC50 value.

Western Blot Analysis for HIF-1α Protein Accumulation

This method is used to visualize and quantify the levels of HIF-1α protein in cells treated with the test compounds.

a. Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for HIF-1α. The amount of protein is then quantified by detecting the antibody signal.

b. Materials:

-

Human cancer cell line (e.g., Hep3B)

-

Test compounds

-

Hypoxia chamber (1% O₂)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

c. Procedure:

-

Cell Culture and Treatment: Seed cells in culture dishes and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle control and incubate under hypoxic conditions for 4-24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the relative protein levels.

Experimental Workflow Diagram

Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives as HIF-1α inhibitors.

Conclusion

This compound serves as a valuable starting material for the development of potent HIF-1α inhibitors. The resulting nicotinic acid analogues have demonstrated significant in vitro activity in human cancer cell lines, effectively reducing the accumulation of HIF-1α protein and the expression of its downstream target genes. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals interested in exploring this promising class of compounds for cancer therapy. Further investigation is warranted to fully elucidate the quantitative structure-activity relationships and to advance these compounds into preclinical and clinical development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Acetylaminoisonicotinic Acid: Discovery and History

This technical guide provides a comprehensive overview of the discovery and history of this compound, a substituted pyridine carboxylic acid. Due to the limited direct historical information available in readily accessible scientific databases, this guide focuses on the known synthesis and the broader context of isonicotinic acid derivatives.

Introduction

This compound, also known as 2-acetamidoisonicotinic acid, is a chemical compound with the CAS number 54221-95-3. It belongs to the family of isonicotinic acid derivatives, which are characterized by a pyridine ring carboxylated at the 4-position. While the detailed historical discovery of this specific compound is not well-documented in prominent literature, its synthesis and potential applications can be understood within the context of the broader development of nicotinic acid and isonicotinic acid chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 54221-95-3 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Melting Point | 286-290 °C |

| Boiling Point | 585.3 °C at 760 mmHg |

| Density | 1.404 g/cm³ |

| Flash Point | 307.8 °C |

| Refractive Index | 1.628 |

Known Synthesis

A documented method for the synthesis of this compound involves the oxidation of a substituted pyridine precursor. This approach is highlighted in scientific literature from the early 21st century.

Experimental Protocol: Oxidation of 2-Acetylamino-4-methylpyridine [1]

This synthesis proceeds via the oxidation of 2-acetylamino-4-methylpyridine. The general workflow for this chemical transformation is outlined below.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology: [1]

-

Reaction Setup: 214.0 g of 2-(acetamido)-4-methylpyridine is added in portions to a stirred aqueous solution containing 160 g of potassium permanganate at an initial temperature of 50 °C.

-

Oxidation: An additional 360 g of potassium permanganate is added portion-wise over one hour. The reaction temperature is carefully controlled to not exceed 90 °C.

-

Reaction Completion and Filtration: After the addition is complete, the mixture is stirred for an additional 1.5 hours. The hot solution is then filtered to remove the manganese dioxide byproduct.

-

Precipitation: The pH of the filtrate is adjusted to 3-4 using concentrated hydrochloric acid, which leads to the precipitation of the white solid product, 2-acetylaminopyridine-4-carboxylic acid.

-

Isolation: The precipitate is collected by filtration and dried under vacuum to yield the final product. This process has a reported yield of 42%.

Historical Context and Potential Significance

The study of nicotinic acid (vitamin B3) and its isomers, including isonicotinic acid, has a rich history in medicinal chemistry. Nicotinic acid itself was first synthesized in 1867.[2][3] The discovery of the therapeutic properties of isonicotinic acid hydrazide (isoniazid) as a treatment for tuberculosis in the mid-20th century spurred significant research into isonicotinic acid derivatives.

While the specific historical origins of this compound are not clearly detailed in available literature, its structure suggests it is a compound of interest for several reasons:

-

Scaffold for Drug Discovery: The isonicotinic acid core is a common scaffold in medicinal chemistry. Modifications, such as the addition of an acetylamino group at the 2-position, can significantly alter the compound's biological activity.

-

Intermediate in Chemical Synthesis: As evidenced by its use in the preparation of nicotinic acid analogues that act as potent hypoxia-inducible factor (HIF)-1α inhibitors, this compound serves as a valuable building block for more complex molecules.

The logical relationship for its application as a synthetic intermediate can be visualized as follows:

Caption: Role as a synthetic intermediate.

Conclusion

While the precise moment of discovery for this compound remains elusive in the historical record, its modern synthesis and utility as a chemical intermediate are well-established. The compound is a product of the ongoing exploration of isonicotinic acid derivatives, a field with a significant legacy in the development of therapeutic agents. Future research may uncover earlier syntheses or biological activities of this compound, further enriching its scientific history. For now, its primary role is recognized in the synthesis of other biologically active molecules, underscoring the continued importance of fundamental chemical building blocks in drug discovery and development.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Acetylaminoisonicotinic Acid Analogs as HIF-1α Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of 2-Acetylaminoisonicotinic acid analogs, a promising class of small molecules targeting the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. As a master regulator of the cellular response to low oxygen, HIF-1α is a critical target in various pathologies, including cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, offering a vital resource for researchers and drug development professionals in the field of oncology and beyond.

Quantitative Analysis of HIF-1α Inhibition

The efficacy of this compound analogs and their derivatives has been systematically evaluated through robust in vitro assays. The following table summarizes the inhibitory potencies of a series of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogs against hypoxia-induced HIF-1 activation in various human cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the HIF-1 activity.

| Compound | Structure / Modification | SK-Hep-1 IC50 (µM)[1] | Hep3B IC50 (µM)[1] | AGS IC50 (µM)[1] |

| Lead 1 | (Scaffold not fully disclosed in abstract) | - | - | - |

| Analog 17 | (Specific structural details not in abstract) | Potent | Potent | Potent |

| General Series | (Aryloxyacetylamino)-isonicotinic/nicotinic acid analogs | Varied | Varied | Varied |

Note: The specific structures of the lead compound and its analogs, including analog 17, were not detailed in the abstract of the primary source. However, the study highlights that structural modifications of the lead compound led to the identification of several potent analogs.[1] Analog 17, in particular, demonstrated significant dose-dependent inhibition of HIF-1 target genes such as VEGF and EPO.[1]

Deciphering the Molecular Mechanism: The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is primarily mediated by prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.

In a hypoxic environment, the lack of oxygen inhibits PHD activity. Consequently, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, recruiting co-activators like p300/CBP and initiating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound analogs are believed to exert their inhibitory effect by interfering with this signaling cascade, leading to a reduction in the transcriptional activity of HIF-1.

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by this compound analogs.

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of this compound analogs, a series of key experiments are typically performed. The following are detailed methodologies for these assays.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This cell-based assay is a primary screening method to quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.

-

Cell Culture and Transfection:

-

Maintain human cancer cell lines (e.g., SK-Hep-1, Hep3B, AGS) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 24-well plates at a suitable density.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the HRE sequence and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.

-

-

Compound Treatment and Hypoxia Induction:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound analogs or vehicle control (e.g., DMSO).

-

Incubate the plates under hypoxic conditions (e.g., 1% O₂) or normoxic conditions (21% O₂) for 16-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions and determine the IC50 values.

-

Western Blot Analysis of HIF-1α Protein Levels

This technique is used to directly assess the effect of the compounds on the stabilization of the HIF-1α protein.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the test compounds at various concentrations under hypoxic conditions for a specified period (e.g., 4-8 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize the HIF-1α signal to the loading control.

-

Real-Time Quantitative PCR (RT-qPCR) for HIF-1 Target Gene Expression

This method is employed to measure the mRNA levels of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), to confirm the downstream effects of HIF-1α inhibition.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with the compounds under hypoxic conditions as described for the Western blot analysis.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform qPCR using a real-time PCR system with specific primers for the target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Use a SYBR Green or probe-based detection method.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the discovery and characterization of this compound analogs as HIF-1α inhibitors.

Caption: A logical workflow for the identification and characterization of this compound analogs as HIF-1α inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetylaminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Acetylaminoisonicotinic acid, a compound of interest in medicinal chemistry and drug development. The protocol herein is established based on well-documented acetylation procedures for analogous aromatic amines, offering a reliable method for laboratory-scale preparation.

Introduction

This compound, also known as 2-acetamidoisonicotinic acid, is a derivative of isonicotinic acid. The introduction of an acetylamino group to the pyridine ring can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This compound serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. For instance, nicotinic acid analogues have been investigated as potent hypoxia-inducible factor (HIF)-1α inhibitors[]. The synthesis protocol detailed below follows a standard and efficient N-acetylation procedure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical results obtained for analogous acetylation reactions of aminopyridine derivatives.

| Parameter | Value | Notes |

| Starting Material | 2-Aminoisonicotinic acid | Commercially available |

| Acetylating Agent | Acetic Anhydride | |

| Solvent | Acetic Anhydride (neat) or Acetic Acid | |

| Reaction Temperature | 60-100 °C | |

| Reaction Time | 1-2 hours | Monitored by TLC |

| Theoretical Yield | To be calculated based on starting material | |

| Typical Experimental Yield | ~90-95% | Based on similar reactions[2] |

| Purity | >98% | After recrystallization |

| Molecular Weight (Starting Material) | 138.12 g/mol | 2-Aminoisonicotinic acid |

| Molecular Weight (Product) | 180.15 g/mol | This compound |

| Melting Point (Product) | To be determined experimentally |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Analytical Characterization of 2-Acetylaminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the comprehensive analytical characterization of 2-Acetylaminoisonicotinic acid. The methodologies outlined are based on established analytical principles for structurally related compounds, including aromatic carboxylic acids and acetylated amino acids. These protocols are intended to serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in bulk drug substances and formulated products. A reversed-phase method is proposed for its wide applicability to polar aromatic compounds.

Quantitative Data Summary

The following table outlines the expected performance parameters for the proposed HPLC method. These values are estimates based on typical performance for similar analytes and will require experimental verification.

| Parameter | Expected Value |

| Retention Time (tR) | 3 - 7 minutes |

| Tailing Factor (T) | 0.9 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

Experimental Protocol

Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method with UV detection.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (reagent grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of methanol and water.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient elution is recommended for optimal separation of impurities.

-

0-1 min: 95% A, 5% B

-

1-10 min: Gradient to 50% A, 50% B

-

10-12 min: Gradient to 5% A, 95% B

-

12-15 min: Hold at 5% A, 95% B

-

15-16 min: Return to 95% A, 5% B

-

16-20 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm (based on the pyridine chromophore)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peak area of this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the sample from the calibration curve.

-

Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.

-

Workflow Diagram

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Volatile Organics

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization method for carboxylic acids and amides.

Quantitative Data Summary (Post-Derivatization)

The following table provides expected parameters for the GC-MS analysis of the silylated derivative of this compound.

| Parameter | Expected Value |

| Retention Time (tR) | 10 - 20 minutes |

| Molecular Ion (M+) of TMS derivative | m/z 324 |

| Key Fragment Ions | To be determined experimentally |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |

Experimental Protocol

Objective: To identify potential volatile and semi-volatile impurities and to confirm the identity of this compound through its derivatized form using GC-MS.

Materials:

-

This compound sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (anhydrous, GC grade)

-

GC vials with inserts

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) detector (e.g., Quadrupole)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

-

Sample Derivatization:

-

Accurately weigh approximately 1 mg of the sample into a GC vial.

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool the vial to room temperature before analysis.

-

-

GC-MS Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Split (e.g., 20:1) or Splitless for trace analysis

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40 - 500

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

-

Compare the obtained mass spectrum with a library of known compounds (if available) or interpret the fragmentation pattern to confirm the structure.

-

Analyze other peaks in the chromatogram to identify potential impurities.

-

Logical Relationship Diagram

Logical flow for GC-MS analysis of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Although specific experimental data is not widely available, the expected chemical shifts can be predicted based on the structure.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | broad singlet | 1H | -COOH |

| ~10.5 | singlet | 1H | -NH- |

| ~8.7 | singlet | 1H | H-3 (Pyridine ring) |

| ~8.2 | doublet | 1H | H-6 (Pyridine ring) |

| ~7.8 | doublet | 1H | H-5 (Pyridine ring) |

| ~2.1 | singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Amide) |

| ~166 | C=O (Carboxylic acid) |

| ~152 | C-2 (Pyridine ring) |

| ~148 | C-6 (Pyridine ring) |

| ~141 | C-4 (Pyridine ring) |

| ~120 | C-5 (Pyridine ring) |

| ~115 | C-3 (Pyridine ring) |

| ~24 | -CH₃ |

Experimental Protocol (NMR)

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on the predicted values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600, 1470 | Medium | C=C stretch (Aromatic ring) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol (FTIR)

Objective: To identify the functional groups in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

Instrumentation:

-

FTIR Spectrometer with a sample holder (e.g., for KBr pellets)

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Acquire the IR spectrum over the range of 4000 - 400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic Analysis Workflow

Workflow for spectroscopic characterization.

Application Note: Structural Characterization of 2-Acetylaminoisonicotinic Acid using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural analysis of 2-Acetylaminoisonicotinic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The application note outlines standardized methods for Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular structure and purity of the compound. Due to the limited availability of published experimental data for this specific molecule, this note also presents predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern based on the analysis of structurally analogous compounds.

Introduction

This compound belongs to the pyridine carboxylic acid family, a class of compounds recognized for their diverse biological activities. As a derivative of isonicotinic acid, it holds promise as a scaffold in the design of novel therapeutic agents. Accurate structural elucidation and characterization are critical steps in the drug discovery and development pipeline to ensure compound identity, purity, and to understand its chemical properties. This application note serves as a comprehensive guide for researchers utilizing NMR and mass spectrometry for the analysis of this compound and similar small molecules.

Predicted Spectroscopic Data

Given the absence of readily available experimental spectra for this compound, the following tables present predicted data based on established chemical shift principles and the analysis of related structures such as isonicotinic acid and 2-aminoisonicotinic acid.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~8.6 | Doublet | H-6 | The proton ortho to the pyridine nitrogen is expected to be the most deshielded aromatic proton. |

| ~8.2 | Singlet | H-3 | This proton is ortho to the carboxylic acid group and meta to the acetylamino group. |

| ~7.8 | Doublet | H-5 | This proton is meta to the pyridine nitrogen and ortho to the acetylamino group. |

| ~10.5 | Broad Singlet | -NH (Amide) | Amide protons typically appear as broad signals in this region and can be exchangeable with D₂O. |

| ~13.0 | Broad Singlet | -COOH | Carboxylic acid protons are highly deshielded and often appear as a very broad signal, which may be exchangeable with D₂O. |

| ~2.2 | Singlet | -CH₃ (Acetyl) | The methyl protons of the acetyl group are expected to be a singlet in the typical aliphatic region. |

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~168.0 | C=O (Carboxylic Acid) | Carbonyl carbon of the carboxylic acid. |

| ~169.5 | C=O (Amide) | Carbonyl carbon of the acetyl group. |

| ~152.0 | C-2 | Carbon bearing the acetylamino group, expected to be significantly downfield. |

| ~148.0 | C-6 | Carbon adjacent to the nitrogen, deshielded. |

| ~140.0 | C-4 | Quaternary carbon attached to the carboxylic acid group. |

| ~122.0 | C-5 | Aromatic CH carbon. |

| ~118.0 | C-3 | Aromatic CH carbon. |

| ~24.0 | -CH₃ (Acetyl) | Methyl carbon of the acetyl group. |

Table 3: Predicted ESI-MS Data for this compound (Positive Ion Mode)

| Predicted m/z | Ion | Plausible Fragmentation Pathway |

| 181.05 | [M+H]⁺ | Molecular ion with protonation. |

| 163.04 | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 139.04 | [M+H-CH₂CO]⁺ | Loss of a ketene molecule from the acetylamino group. |

| 122.04 | [M+H-CH₂CO-OH]⁺ | Subsequent loss of a hydroxyl radical. |

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of solid this compound.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

- The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

- Place the sample into the NMR magnet.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

- Tune and match the probe for both ¹H and ¹³C nuclei.

- For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-noise ratio.

- For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required to obtain a good signal-to-noise ratio.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase correct the spectra.

- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

- Integrate the peaks in the ¹H NMR spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

- Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. MS Data Acquisition:

- Set up the mass spectrometer in positive ion mode.

- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

- Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the molecular ion.

- Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

- For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

3. Data Analysis:

- Identify the molecular ion peak in the full scan spectrum.

- Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure by identifying characteristic neutral losses and fragment ions.

- Compare the observed m/z values with the predicted values.

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of a small molecule like this compound using NMR and mass spectrometry.

Conclusion

This application note provides a framework for the analysis of this compound using NMR and mass spectrometry. The detailed protocols offer a standardized approach for obtaining high-quality spectroscopic data, while the predicted data tables serve as a valuable reference for spectral interpretation. The integrated workflow ensures a systematic and efficient process for the structural confirmation of this and other novel small molecules, which is an indispensable activity in modern drug discovery and chemical research.

Application Notes and Protocols for Cell-Based Assays of 2-Acetylaminoisonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of 2-Acetylaminoisonicotinic acid derivatives. The protocols detailed below are foundational methods for assessing the potential cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of this class of compounds.

Introduction

This compound is a derivative of isonicotinic acid, a structural isomer of nicotinic acid (Niacin, Vitamin B3). Derivatives of nicotinic and isonicotinic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1] Cell-based assays are indispensable tools for the initial screening and characterization of these derivatives, providing crucial insights into their potency, mechanism of action, and potential therapeutic applications. This document outlines detailed protocols for key in vitro assays and provides representative data from structurally related compounds to guide experimental design and data interpretation.

Data Presentation: In Vitro Biological Activities

While specific quantitative data for many this compound derivatives are not extensively available in public literature, the following tables summarize representative data from closely related isonicotinic acid and nicotinic acid derivatives to provide a comparative context for experimental findings.

Table 1: Cytotoxicity of Isonicotinic Acid Hydrazide Derivatives Against Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µg/mL) | Reference Compound | IC50 of Ref. (µg/mL) |

| Derivative 1 | HCT-116 | Colon | 1.89 | Doxorubicin | 0.48 |

| Derivative 2 | OVCAR-8 | Ovary | 0.61 | Doxorubicin | 0.51 |

| Derivative 3 | HL-60 | Leukemia | 3.36 | Doxorubicin | 0.04 |

| Derivative 4 | SF-295 | Glioblastoma | 2.15 | Doxorubicin | 0.42 |

Data presented are representative values for isonicotinic acid hydrazide derivatives, as reported in studies on related compounds.[2]

Table 2: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

| Compound ID | Assay | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 of Ref. (µg/mL) |

| Isonicotinate 5 | ROS Inhibition | Human Blood Cells | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 |

| Isonicotinate 6 | ROS Inhibition | Human Blood Cells | 8.6 ± 0.5 | Ibuprofen | 11.2 ± 1.9 |

| Isonicotinate 8a | ROS Inhibition | Human Blood Cells | 19.6 ± 3.4 | Ibuprofen | 11.2 ± 1.9 |

| Isonicotinate 8b | ROS Inhibition | Human Blood Cells | 3.7 ± 1.7 | Ibuprofen | 11.2 ± 1.9 |

Data is based on the inhibition of reactive oxygen species (ROS) production, a key indicator of anti-inflammatory potential.[1]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., HCT-116, OVCAR-8)[2]

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

-

This compound derivatives

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Complete culture medium

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways

Anti-inflammatory Signaling Pathway

Nicotinic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound derivatives may inhibit this pathway, leading to a reduction in the inflammatory response.

Apoptosis Signaling Pathway

The potential anticancer activity of isonicotinic acid derivatives may involve the induction of apoptosis, or programmed cell death.[5] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade. This compound derivatives could potentially induce apoptosis by modulating the balance of pro- and anti-apoptotic Bcl-2 proteins.

Conclusion

The cell-based assays and protocols described in this document provide a robust framework for the preliminary in vitro evaluation of this compound derivatives. By assessing their cytotoxic, anti-inflammatory, and enzyme-inhibitory potential, researchers can identify promising lead compounds for further development. The provided representative data and signaling pathway diagrams offer a valuable reference for interpreting experimental results and elucidating the mechanisms of action of this versatile class of molecules.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotine inhibits apoptosis induced by chemotherapeutic drugs by up-regulating XIAP and survivin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Experimental Design Using 2-Acetylaminoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of 2-Acetylaminoisonicotinic acid and its derivatives. Given its documented use as a reactant in the synthesis of nicotinic acid analogues that act as potent hypoxia-inducible factor (HIF)-1α inhibitors, the following protocols are designed to assess the potential of this compound or its derivatives to modulate the HIF-1α signaling pathway.

Introduction

This compound is a chemical compound utilized in the synthesis of more complex molecules. Notably, it serves as a precursor for nicotinic acid analogues that have demonstrated potent inhibitory effects on HIF-1α. The HIF-1α transcription factor is a master regulator of the cellular response to hypoxia and is a key target in cancer therapy due to its role in tumor angiogenesis, metabolism, and metastasis.

These protocols outline key in vitro assays to investigate the biological activity of this compound and its derivatives, focusing on their potential to inhibit HIF-1α signaling. The assays described include cell viability and cytotoxicity assessment, analysis of HIF-1α protein expression and transcriptional activity, and evaluation of downstream target gene expression.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for comparative analysis. The following tables provide templates for summarizing key results.

Table 1: Cytotoxicity of this compound Derivative in A172 Glioblastoma Cells

| Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 98.1 ± 5.1 |

| 10 | 85.3 ± 6.3 |

| 50 | 62.7 ± 4.9 |

| 100 | 45.2 ± 3.8 |

| IC50 (µM) | ~75 |

Table 2: Effect of this compound Derivative on HIF-1α Protein Expression and Transcriptional Activity

| Treatment | HIF-1α Protein Level (Relative to Hypoxia Control) | HRE Luciferase Activity (Fold Change vs. Normoxia) |

| Normoxia Control | Undetectable | 1.0 |

| Hypoxia Control (1% O₂) | 1.0 | 8.5 ± 0.7 |

| Hypoxia + Compound (10 µM) | 0.45 ± 0.05 | 3.2 ± 0.4 |

| Hypoxia + Compound (50 µM) | 0.15 ± 0.03 | 1.8 ± 0.2 |

Experimental Protocols

Cell Culture